Bicyclo[6.1.0]nonane-9-carboxylic acid Bicyclo[6.1.0]nonane-9-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1008497-43-5; 77841-63-5
VCID: VC7419213
InChI: InChI=1S/C10H16O2/c11-10(12)9-7-5-3-1-2-4-6-8(7)9/h7-9H,1-6H2,(H,11,12)
SMILES: C1CCCC2C(C2C(=O)O)CC1
Molecular Formula: C10H16O2
Molecular Weight: 168.236

Bicyclo[6.1.0]nonane-9-carboxylic acid

CAS No.: 1008497-43-5; 77841-63-5

VCID: VC7419213

Molecular Formula: C10H16O2

Molecular Weight: 168.236

* For research use only. Not for human or veterinary use.

Bicyclo[6.1.0]nonane-9-carboxylic acid - 1008497-43-5; 77841-63-5

Description

Key Features:

  • Strain-Induced Reactivity: The bicyclic nature introduces strain into the molecule, making it a versatile scaffold for synthetic applications.

  • Functionalization Potential: The carboxylic acid group allows for easy derivatization through reactions like amide bond formation, enabling the creation of stable derivatives for various applications.

Synthesis

Bicyclo[6.1.0]nonane-9-carboxylic acid can be synthesized via several methods:

  • Intramolecular Friedel–Crafts Alkylation: A γ-lactone precursor undergoes enantioselective alkylation promoted by Me₂AlOTf to produce the bicyclo[6.1.0]nonane framework .

  • Strained Alkyne Cyclization: The synthesis often involves cyclization reactions that exploit the strained alkyne intermediates, which are key to forming the bicyclic system.

Biological Applications

  • Molecular Probes: The strained structure of bicyclo[6.1.0]nonane-9-carboxylic acid makes it a promising scaffold for biocompatible molecular probes used in studying biological processes within living cells .

  • Drug Design: Its reactivity and ease of functionalization allow it to serve as a building block in drug discovery, particularly in designing molecules that target proteins or nucleic acids.

Synthetic Chemistry

  • Reaction Scaffold: The compound's strained framework facilitates specific chemical transformations, making it valuable in synthetic organic chemistry for creating complex molecules.

  • Stable Derivatives: Functionalized derivatives exhibit enhanced stability compared to traditional carbamate-based compounds, broadening their utility in chemical research.

Research Findings

Recent studies have highlighted the importance of bicyclo[6.1.0]nonane-9-carboxylic acid in various fields:

Key Observations:

  • Strain-Induced Reactivity: The high strain in bicyclo[6.1.0]nonane enhances its reactivity compared to other bicyclic compounds, making it particularly useful in synthetic and biological chemistry contexts.

  • Biological Interactions: Studies have explored its interactions with proteins and nucleic acids, assessing its potential as a therapeutic scaffold.

Limitations and Future Directions

While bicyclo[6.1.0]nonane-9-carboxylic acid has shown immense potential, further research is needed to:

  • Explore its full range of biological activities.

  • Develop scalable and cost-effective synthetic routes.

  • Investigate its long-term stability and toxicity profiles for pharmaceutical applications.

CAS No. 1008497-43-5; 77841-63-5
Product Name Bicyclo[6.1.0]nonane-9-carboxylic acid
Molecular Formula C10H16O2
Molecular Weight 168.236
IUPAC Name bicyclo[6.1.0]nonane-9-carboxylic acid
Standard InChI InChI=1S/C10H16O2/c11-10(12)9-7-5-3-1-2-4-6-8(7)9/h7-9H,1-6H2,(H,11,12)
Standard InChIKey XUKCHICEVHGMOO-UHFFFAOYSA-N
SMILES C1CCCC2C(C2C(=O)O)CC1
Solubility not available
PubChem Compound 301545
Last Modified Jul 26 2023

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